molecular formula C19H28N4O2 B6696894 N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide

N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide

Cat. No.: B6696894
M. Wt: 344.5 g/mol
InChI Key: QRZFVCAADOWDLJ-UHFFFAOYSA-N
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Description

N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide is a synthetic organic compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Properties

IUPAC Name

N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-7-19(4,21-18(25)16-14(3)9-11-23(16)6)12-20-17(24)15-13(2)8-10-22(15)5/h8-11H,7,12H2,1-6H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFVCAADOWDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)C1=C(C=CN1C)C)NC(=O)C2=C(C=CN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylpyrrole-2-carboxamide: A simpler analog with similar structural features.

    N-(2-methylbutyl)-1,3-dimethylpyrrole-2-carboxamide: Lacks the second pyrrole moiety.

    1,3-dimethylpyrrole-2-carboxylic acid: Precursor in the synthesis of the target compound.

Uniqueness

N-[2-[(1,3-dimethylpyrrole-2-carbonyl)amino]-2-methylbutyl]-1,3-dimethylpyrrole-2-carboxamide is unique due to its dual pyrrole structure, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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